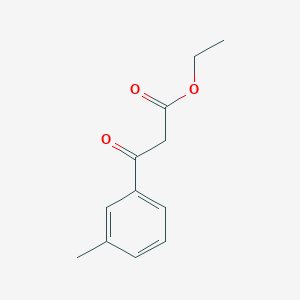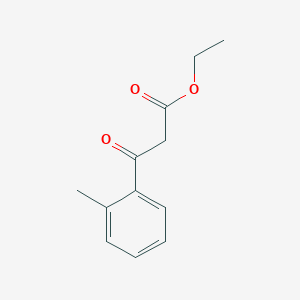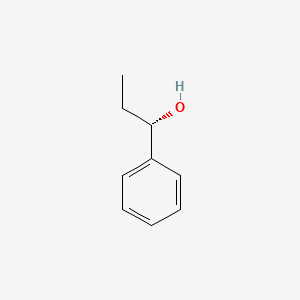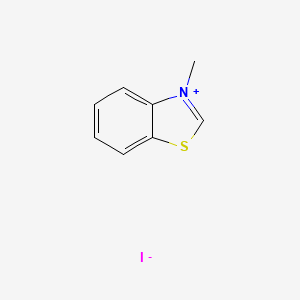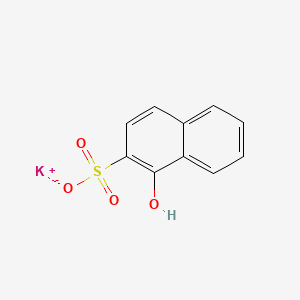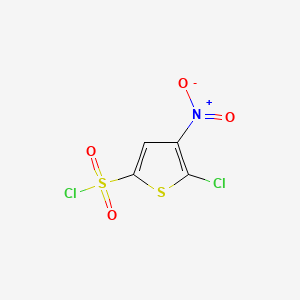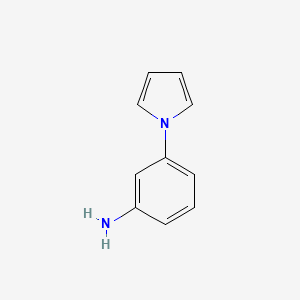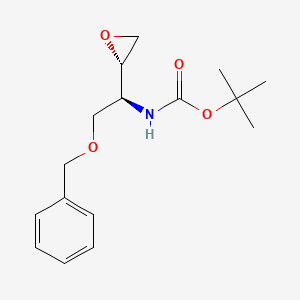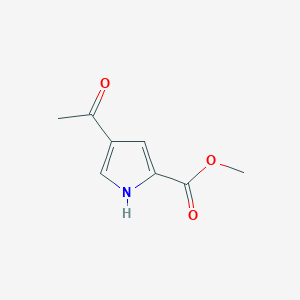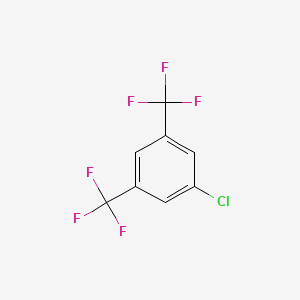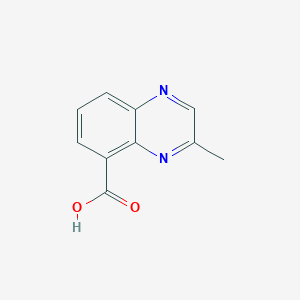
Ethyl 3-(3,4-dimethoxyphenyl)acrylate
Descripción general
Descripción
Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a chemical compound with the molecular formula C13H16O4 . It is an ester derived from acrylic acid and is commonly used in the production of polymers, adhesives, and coatings .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H16O4 . The molecular weight of this compound is 236.2637 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 236.26 . Other physical and chemical properties such as density, boiling point, and flash point are also available .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
Polymeric Protecting Groups : Ethyl 3-(3,4-dimethoxyphenyl)acrylate can be used in the synthesis of novel polymeric amino protecting groups. This has been demonstrated through the copolymerization with methyl acrylate, which shows promising results for developing new polymeric protecting groups with potential applications in peptide synthesis and other areas (Gormanns & Ritter, 1994).
Homopolymer and Copolymer Synthesis : Research into the synthesis and characterization of homopolymers and copolymers involving variants of ethyl acrylate, such as 3,5-dimethylphenyl acrylate, has been conducted. These studies focus on free radical polymerization and the resulting materials' properties, which could have applications in coatings, adhesives, and other polymer-based products (Vijayanand et al., 2002).
Chemical Reactions and Catalysis
Hydrocarbonylation and Dimerization Reactions : Ethyl acrylate derivatives are used in hydrocarbonylation and dimerization reactions. These processes are important in industrial chemistry for the synthesis of various compounds, including intermediates for pharmaceuticals and agrochemicals (Murata & Matsuda, 1982).
Copolymerization with Ethylene : The copolymerization of ethylene and alkyl acrylates, including ethyl acrylate, using nickel catalysts, has been researched. This work is vital for producing high molecular weight, linear copolymers with potential applications in the plastics industry (Xin et al., 2017).
Environmental and Health Implications
Reaction with Glutathione and Protein : Ethyl acrylate and its derivatives show reactivity with glutathione and proteins, which has implications for understanding their metabolism and detoxification in biological systems. This research is important for evaluating the safety and environmental impact of these compounds (Potter & Tran, 1992).
Photopolymerization and Initiators : Studies on novel photoinitiators for free radical polymerization, such as benzophenone-di-1,3-dioxane, have involved ethyl acrylate derivatives. This research is significant for developing more efficient photopolymerization processes in the coatings and printing industries (Kemin et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFLQJBENWTBOL-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
